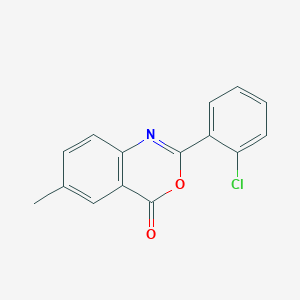

2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one

Description

2-(2-Chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one is a benzoxazinone derivative characterized by a bicyclic core structure with a 2-chlorophenyl substituent at position 2 and a methyl group at position 6. Benzoxazinones are heterocyclic compounds known for diverse biological activities, including herbicidal, antifungal, and pharmaceutical applications . The presence of the 4H-3,1-benzoxazin-4-one scaffold is critical for bioactivity, as it mimics structural motifs found in commercial herbicides and drugs like Cetilistat (an anti-obesity agent) .

Synthesis typically involves cyclocondensation of anthranilic acid derivatives with acyl chlorides, as demonstrated in related compounds (e.g., 2-aryl/alkyl-4H-3,1-benzoxazin-4-ones) . The 2-chlorophenyl group enhances lipophilicity and target binding, while the methyl group at position 6 modulates steric and electronic properties .

Properties

IUPAC Name |

2-(2-chlorophenyl)-6-methyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c1-9-6-7-13-11(8-9)15(18)19-14(17-13)10-4-2-3-5-12(10)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOJKHZQKYXQDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzoyl chloride with 2-amino-4-methylphenol under basic conditions to form the benzoxazine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Synthesis of 2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one

The synthesis typically involves the cyclization of 2-chlorobenzoyl chloride with 2-amino-4-methylphenol under basic conditions. The reaction is facilitated by heating in the presence of a base such as sodium hydroxide or potassium carbonate. This method allows for the formation of the benzoxazinone ring structure, which is crucial for its biological activity .

Synthetic Route Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2-chlorobenzoyl chloride + 2-amino-4-methylphenol + NaOH | Formation of benzoxazinone |

| 2 | Heating under reflux | Cyclization |

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Cytotoxicity Evaluation

In a study involving P388 cancer cells, the compound demonstrated an IC50 value around 9.9 µM, indicating potent anticancer effects. Further investigations revealed that it can modulate the cell cycle and inhibit specific enzymes involved in tumor growth.

Antimicrobial Activity

The compound also displays notable antimicrobial properties. Its mechanism may involve the inhibition of enzymes critical for bacterial cell wall synthesis, leading to effective antibacterial action.

Case Study: Antimicrobial Testing

In laboratory settings, this compound was tested against various bacterial strains. The results showed significant inhibition zones, suggesting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Key Findings:

- Halogen Position and Type: 2-(2-Chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one: Exhibits moderate herbicidal activity (IC50 ~10–50 μM), comparable to 2,4-D, but lower than derivatives with dual halogenation (e.g., 2,4-dichlorophenyl substituents in compound 3m, IC50 = 8.2 μM) . 7-Chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one (): Additional chlorine at position 7 increases molecular weight (316.15 g/mol vs. 273.71 g/mol for the target compound) but may reduce solubility, impacting bioavailability . 2-(3-Bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one (): Bromine substitution at position 3 enhances steric bulk and lipophilicity (LogP ~3.5 vs.

Table 1: Substituent Impact on Herbicidal Activity

Structural and Physicochemical Comparisons

Key Findings:

- Core Modifications: Removal of the benzoxazinone core (e.g., 2,4-dichlorophenyl ethyl ether) abolishes herbicidal activity, underscoring the scaffold’s importance . Cetilistat (2-hexadecyloxy-6-methyl substitution) replaces the chlorophenyl group with a long alkoxy chain, shifting application from herbicides to pharmaceuticals (lipase inhibition for obesity treatment) .

Biological Activity

2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazine family. This compound has attracted attention due to its potential biological activities, particularly its antimicrobial and anticancer properties. The unique structural features of this compound, including the chlorophenyl and methyl groups, contribute to its biological efficacy.

- Molecular Formula : C15H10ClNO2

- Molecular Weight : 271.7 g/mol

- CAS Number : 301193-58-8

Synthesis and Preparation

The synthesis of this compound typically involves the cyclization of 2-chlorobenzoyl chloride with 2-amino-4-methylphenol under basic conditions. The reaction is generally conducted in the presence of sodium hydroxide or potassium carbonate to facilitate the formation of the benzoxazine ring. Optimizing reaction conditions such as temperature and pressure is crucial for industrial-scale production.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes involved in cell proliferation and bacterial cell wall synthesis, leading to its potential anticancer and antimicrobial effects. The exact molecular pathways are still under investigation, but preliminary studies suggest significant modulation of enzyme activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. Studies have reported Minimum Inhibitory Concentration (MIC) values demonstrating its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 19.5 |

| Staphylococcus aureus | 9.8 |

| Candida albicans | 4.8 |

These findings suggest that the compound can inhibit both Gram-positive and Gram-negative bacteria, as well as fungi, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has been tested on P388 cells with significant alterations in cell cycle distribution observed at specific concentrations:

| Cell Line | ID50 (µM) |

|---|---|

| P388 | 8.9 |

| HeLa | 10.5 |

The compound's mechanism appears to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the precise pathways involved .

Case Studies

- Antimicrobial Efficacy : A study assessed the antibacterial activity of multiple benzoxazinones, including this compound, revealing strong inhibition against E. coli and S. aureus. The compound's structure was linked to its enhanced effectiveness compared to related compounds lacking similar substituents .

- Cytotoxicity in Cancer Research : In a comparative study involving various benzoxazinones, this compound demonstrated significant cytotoxicity against different cancer cell lines, supporting its potential as an anticancer agent .

Q & A

Q. What are the established methods for synthesizing 2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one?

Mechanochemical synthesis using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (TPP) as mediators is a solvent-free, efficient approach. This method avoids traditional reflux conditions and enables rapid cyclization of substituted anthranilic acid derivatives with chloroacetyl chloride. Reaction parameters such as grinding time, stoichiometry, and temperature control are critical for optimizing yield .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming bond angles, torsion angles, and crystal packing. For example, related benzoxazinones (e.g., 6-chloro-2H-1,4-benzoxazin-3(4H)-one) have been structurally resolved using this technique, revealing planar benzoxazinone cores and intermolecular hydrogen bonding patterns .

Q. What safety protocols are recommended for handling this compound?

Safety data sheets for structurally similar benzoxazinones (e.g., 3-(4-chlorobenzoyl)-2-[4-(trifluoromethyl)phenyl]-2H-1,3-benzoxazin-4-one) recommend using personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential respiratory and dermal irritation. Waste should be neutralized with alkaline solutions before disposal .

Q. How can researchers assess the purity of synthesized batches?

High-performance liquid chromatography (HPLC) with UV detection and gas chromatography-mass spectrometry (GC-MS) are standard for purity assessment. Chromatograms should be cross-referenced with retention times and mass fragmentation patterns of authentic standards .

Advanced Research Questions

Q. How can experimental design address instability issues during prolonged studies?

Organic degradation, as observed in wastewater matrices, can occur due to prolonged exposure to ambient temperatures. Implementing continuous cooling (e.g., 4°C) during storage and minimizing experimental duration are critical to preserving compound integrity. Real-time stability assays using HSI (hyperspectral imaging) or FTIR can monitor degradation .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Discrepancies between experimental NMR shifts and density functional theory (DFT) calculations may arise from solvent effects or conformational flexibility. Re-evaluating computational models with explicit solvent simulations (e.g., PCM or COSMO-RS) and conducting variable-temperature NMR experiments can reconcile differences .

Q. How can synthesis be optimized for scalability and green chemistry principles?

Mechanochemical synthesis (ball milling) reduces solvent waste and improves atom economy compared to traditional reflux methods. Catalytic systems using TCT/TPP achieve near-quantitative yields under ambient conditions. Lifecycle assessment (LCA) metrics should be applied to evaluate energy efficiency and waste generation .

Q. What computational tools predict the compound’s reactivity in novel reactions?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with biological targets or catalysts. For example, benzoxazinones’ electronic profiles (HOMO-LUMO gaps) calculated via Gaussian software predict regioselectivity in electrophilic substitutions .

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

Comparative studies of analogs (e.g., 2-(4-chlorophenyl)-6-methoxy derivatives) reveal that electron-withdrawing groups (Cl, NO₂) enhance stability against hydrolysis, while methyl groups improve lipophilicity. Structure-activity relationship (SAR) models using QSAR software (e.g., MOE) guide rational design .

Q. What advanced techniques characterize degradation byproducts in environmental studies?

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) paired with non-targeted screening identifies transformation products. For example, hydroxylation or ring-opening metabolites can be detected using high-resolution mass spectrometry (HRMS) and fragmentation trees .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.